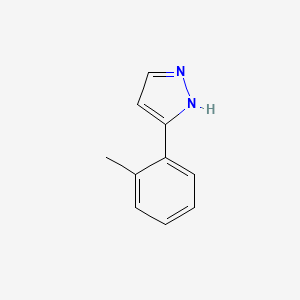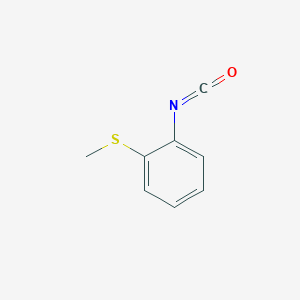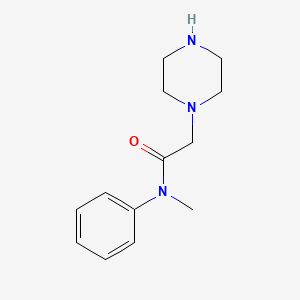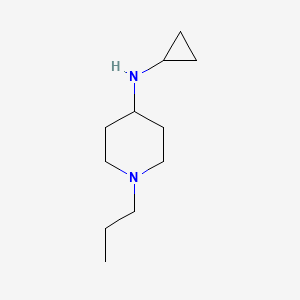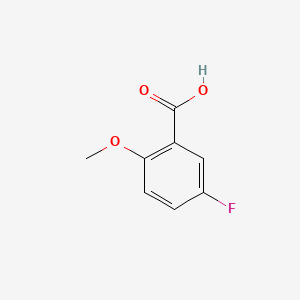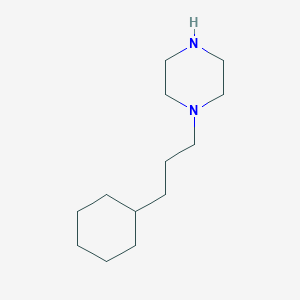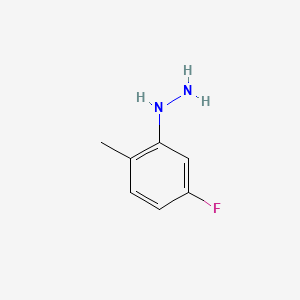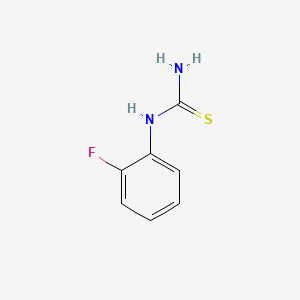![molecular formula C17H21ClN2O B1349873 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride CAS No. 321132-21-2](/img/structure/B1349873.png)
1-[4-(Benzyloxy)phenyl]piperazine hydrochloride
Descripción general
Descripción
“1-[4-(Benzyloxy)phenyl]piperazine” is an organic compound with the CAS Number: 144881-52-7 . It has a molecular weight of 268.36 and its IUPAC name is 1-[4-(benzyloxy)phenyl]piperazine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “1-[4-(Benzyloxy)phenyl]piperazine” is C17H20N2O . The InChI code is 1S/C17H20N2O/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19/h1-9,18H,10-14H2 .Physical And Chemical Properties Analysis
“1-[4-(Benzyloxy)phenyl]piperazine” is a solid at room temperature . It has a molecular weight of 268.36 .Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives Metabolism
Research has shown that several arylpiperazine derivatives, which are mainly used for the treatment of depression, psychosis, or anxiety, undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on serotonin and other neurotransmitter receptors. Their formation and distribution, particularly in brain tissues, are crucial for understanding the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
DNA Minor Groove Binding
The synthetic dye Hoechst 33258, which is a known N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding mechanism is essential for its use as a fluorescent DNA stain and highlights the significance of piperazine derivatives in biological research (Issar & Kakkar, 2013).
Therapeutic Applications and Drug Discovery
Piperazine compounds, including 1-[4-(Benzyloxy)phenyl]piperazine, have been identified in various therapeutic applications across a spectrum of diseases due to their presence in a plethora of well-known drugs. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resulting molecules, underscoring the compound's versatility in drug discovery (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues play a crucial role in developing anti-mycobacterial agents. Compounds containing piperazine as a vital building block have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the importance of piperazine derivatives in addressing global health challenges related to tuberculosis (Girase et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for “1-[4-(Benzyloxy)phenyl]piperazine hydrochloride” is not available, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-phenylmethoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;/h1-9,18H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIOJWRWPRUPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373465 | |
| Record name | 1-[4-(benzyloxy)phenyl]piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321132-21-2 | |
| Record name | 1-[4-(benzyloxy)phenyl]piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321132-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

